![molecular formula C7H6N4O2 B2932019 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1820614-16-1](/img/structure/B2932019.png)

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

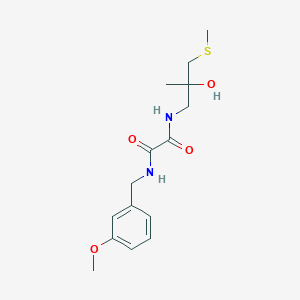

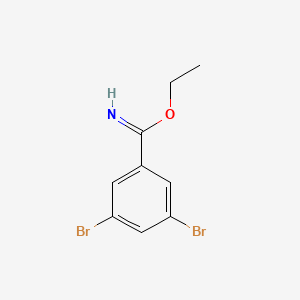

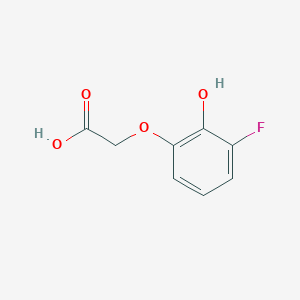

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of the triazolo[4,3-A]pyridine family.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-A]pyridine core with a methyl group at the 8-position and a nitro group at the 6-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .科学的研究の応用

Synthesis and Structural Modification

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity and modification potential have been explored in several studies, focusing on the development of new chemical entities with potential applications in material science and pharmacology.

Facilitating Heterocyclic Synthesis : Research has highlighted its utility in facilitating the synthesis of diverse heterocyclic compounds. For instance, acylation reactions involving heteroaromatic amines have led to the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the compound's versatility in organic synthesis (Ibrahim et al., 2011).

C–H Functionalization : A study demonstrated the first example of C–H functionalization in the 6-Nitroazolo[5,1-c]triazine series, indicating the potential of such compounds in chemical reactions that enhance the complexity and functionality of organic molecules (Gorbunov et al., 2018).

Chemical Properties and Reactivity

The chemical reactivity of this compound and related compounds has been extensively studied, providing insights into their structural and electronic characteristics.

Stability and Reactivity : Investigations into the properties of the s-triazolo[1,5-a]pyridine ring revealed its stability and similarity to aromatic compounds, offering potential for the development of stable, reactive intermediates for further chemical synthesis (Okamoto et al., 1966).

Synthetic Applications : The compound has been used in the synthesis of azolo-anellierten Derivaten des Pyrido[2,3-d]pyrimidins, illustrating its utility in creating complex molecules that could have applications ranging from materials science to drug discovery (Chupakhin et al., 1990).

将来の方向性

The future directions for research on 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Triazole derivatives, in general, have shown promise in various therapeutic applications, suggesting potential avenues for future research .

作用機序

Target of Action

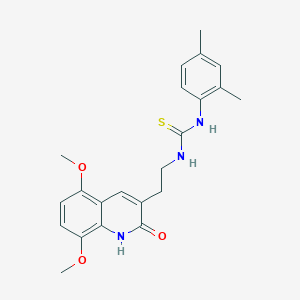

Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival, particularly in cancer cells.

Mode of Action

This is a common mechanism of action for kinase inhibitors .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Similar compounds have been reported to have suitable physicochemical properties and excellent pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .

生化学分析

Biochemical Properties

It is known that the compound has a density of 1.57±0.1 g/cm3 and a pKa of 1.37±0.50

Cellular Effects

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines .

Molecular Mechanism

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to intercalate DNA .

Temporal Effects in Laboratory Settings

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized under microwave conditions .

Metabolic Pathways

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides .

特性

IUPAC Name |

8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBINANOZUXJXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

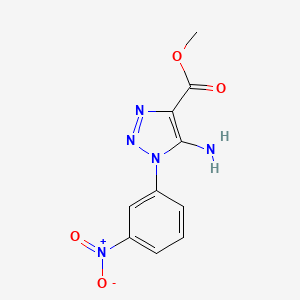

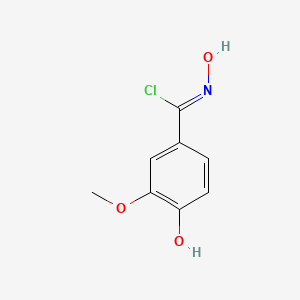

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)

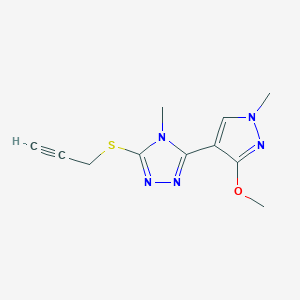

![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)

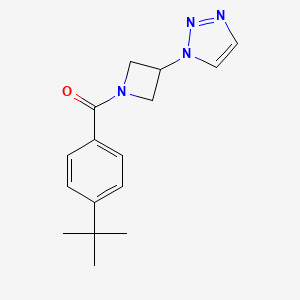

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)